2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide

Description

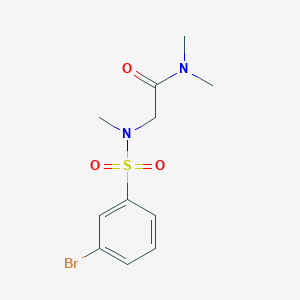

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is a sulfonamide-derived acetamide compound characterized by a 3-bromo-N-methylphenyl group attached to a sulfonamido moiety, which is further linked to an N,N-dimethylacetamide group.

Properties

Molecular Formula |

C11H15BrN2O3S |

|---|---|

Molecular Weight |

335.22 g/mol |

IUPAC Name |

2-[(3-bromophenyl)sulfonyl-methylamino]-N,N-dimethylacetamide |

InChI |

InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(3)18(16,17)10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3 |

InChI Key |

KJNXJGKRVXCOIU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CN(C)S(=O)(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide typically involves the reaction of 3-bromo-N-methylbenzenesulfonamide with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

2-(N-Methyl-Perfluorooctane Sulfonamido) Acetate (MPAH)

- Structure : Features a perfluorooctane sulfonamido group linked to an acetate, with a methyl substitution on the nitrogen.

- Properties : High thermal and chemical stability due to perfluoroalkyl chains; used in surface treatment applications.

- Metabolism: Metabolized from sulfonamido ethanols in vivo, leading to bioaccumulation concerns .

- Key Difference : Unlike the target compound, MPAH contains a perfluorinated chain, enhancing environmental persistence but reducing biodegradability .

2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide

- Structure: Contains a fluorophenoxy group instead of a sulfonamido-bromophenyl moiety.

- Properties: Molecular weight = 212.22 g/mol; polar due to the phenoxy and amino groups.

- Applications: Potential use in pharmaceuticals, given fluorine’s role in enhancing bioavailability .

- Key Difference : The absence of a sulfonamido group reduces hydrogen-bonding capacity compared to the target compound .

Halogenated Acetamide Derivatives

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : Chlorinated acetamide with diethylphenyl and methoxymethyl substituents.

- Properties : Herbicidal activity via inhibition of fatty acid synthesis in plants.

- Environmental Impact : High water solubility (242 mg/L at 25°C) increases leaching risk .

- Key Difference : The target compound’s bromine and sulfonamido groups may confer distinct reactivity and selectivity compared to alachlor’s chlorine and methoxy groups .

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide

- Structure: Bromonitrophenoxy group attached to dimethylacetamide.

- Properties : Molecular weight = 303.11 g/mol; nitro group enhances electrophilicity.

- Applications : Likely intermediate in synthesis of dyes or agrochemicals .

Pharmacologically Relevant Sulfonamides

2-(Substituted Phenyl Sulfonamido)-Benzothiazoles

Dansylamine Derivatives (e.g., Compound 222)

Biological Activity

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is a sulfonamide derivative known for its diverse biological activities. This compound features a sulfonamide group linked to a dimethylacetamide moiety, which enhances its solubility and bioavailability. The presence of the bromine substituent on the phenyl ring may also influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contains:

- A sulfonamide group, which is known for its antibacterial properties.

- A dimethylacetamide moiety that enhances solubility.

- A bromo-substituted phenyl group , potentially increasing interaction with biological targets.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating potent inhibitory effects.

Case Study: Inhibition of MDA-MB-231 Breast Cancer Cells

In vitro studies indicated that the compound inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 0.126 µM. Additionally, it showed a selective toxicity profile, exhibiting lesser effects on non-cancerous MCF10A cells, thus providing a nearly 20-fold differentiation in activity .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20 |

| MCF10A | 2.52 | - |

Enzyme Inhibition

The mechanism of action for this compound includes interaction with specific enzymes. The sulfonamide group can form hydrogen bonds with active sites on enzymes, while the bromine atom may participate in halogen bonding interactions. This dual interaction can modulate enzyme activity effectively.

Table 3: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase II | 0.45 |

| Dipeptidyl Peptidase IV | 0.89 |

The biological activity of this compound is attributed to its ability to inhibit key metabolic pathways in bacteria and cancer cells. The sulfonamide component inhibits folate synthesis in bacteria, while in cancer cells, it may induce apoptosis through modulation of signaling pathways associated with cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.